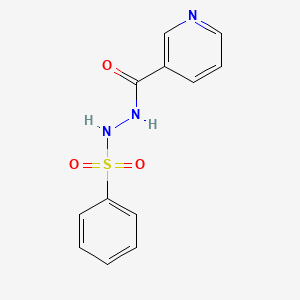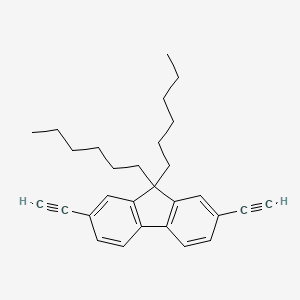![molecular formula C11H15NO2 B12809351 2-Cyanobicyclo[3.2.1]oct-2-yl acetate CAS No. 1202-82-0](/img/structure/B12809351.png)
2-Cyanobicyclo[3.2.1]oct-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanobicyclo[321]oct-2-yl acetate is a chemical compound that belongs to the bicyclic compounds family It is characterized by a bicyclo[321]octane ring system with a cyano group and an acetate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanobicyclo[3.2.1]oct-2-yl acetate typically involves the use of starting materials that contain the bicyclo[3.2.1]octane framework. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanobicyclo[3.2.1]oct-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH_3) and sodium ethoxide (NaOEt) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Cyanobicyclo[3.2.1]oct-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyanobicyclo[3.2.1]oct-2-yl acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyanobicyclo[2.2.1]hept-5-en-2-yl acetate
- 3-Azabicyclo[3.2.1]octane hydrochloride
- 8-Azabicyclo[3.2.1]octane derivatives
Uniqueness
2-Cyanobicyclo[3.2.1]oct-2-yl acetate is unique due to its specific bicyclic structure and the presence of both a cyano and an acetate group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1202-82-0 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(2-cyano-2-bicyclo[3.2.1]octanyl) acetate |
InChI |
InChI=1S/C11H15NO2/c1-8(13)14-11(7-12)5-4-9-2-3-10(11)6-9/h9-10H,2-6H2,1H3 |
InChI-Schlüssel |
WJESTEMTEBGBEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CCC2CCC1C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



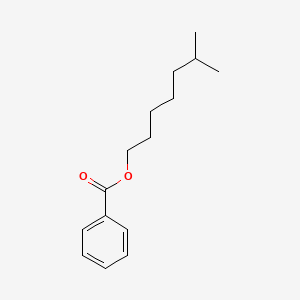
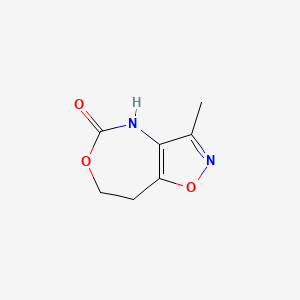
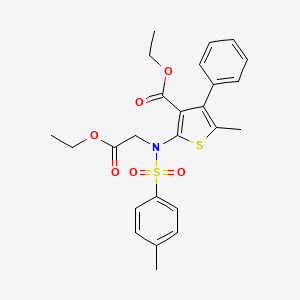

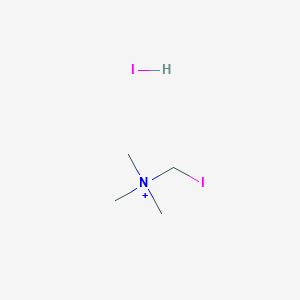
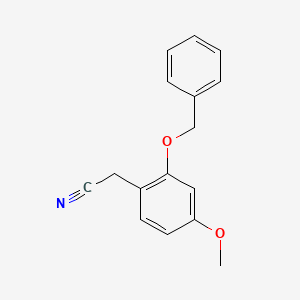

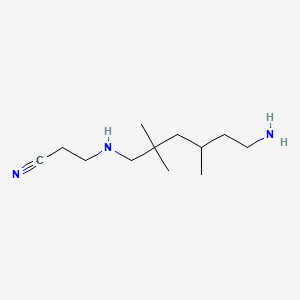
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
